molecular formula C13H21NO4 B1651796 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid CAS No. 1341036-18-7

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

Cat. No.: B1651796
CAS No.: 1341036-18-7
M. Wt: 255.31
InChI Key: KTZGWMNXOQYJAK-UHFFFAOYSA-N
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Description

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines The presence of the azaspiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid typically involves multiple steps, starting with the construction of the azaspiro[3.3]heptane core. The Boc group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Potential use in the study of biological systems and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as in drug development.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The azaspiro[3.3]heptane core may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2-(2-(Tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid: Used as a rigid linker in PROTAC development.

  • 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)benzoic acid:

Uniqueness: 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid stands out due to its specific structural features, such as the azaspiro[3.3]heptane ring system and the presence of the Boc protecting group. These features make it a valuable compound for various applications in organic synthesis, drug development, and material science.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(13)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGWMNXOQYJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150811
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341036-18-7
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341036-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 2
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 3
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 4
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 6
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

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